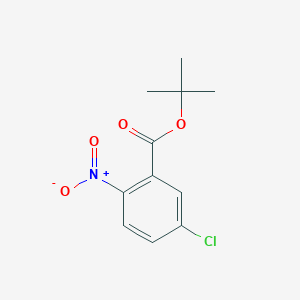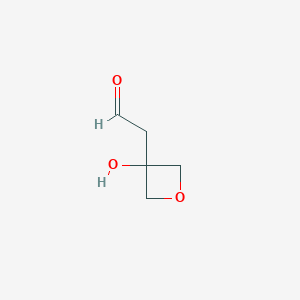
2-(3-Hydroxyoxetan-3-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is an organic compound with the molecular formula C5H8O3 and a molecular weight of 116.12 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde typically involves the formation of the oxetane ring followed by the introduction of the aldehyde group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The aldehyde group can then be introduced through oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of organic synthesis and process optimization would apply, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Hydroxyoxetan-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions
Major Products
Oxidation: 2-(3-Hydroxyoxetan-3-yl)acetic acid
Reduction: 2-(3-Hydroxyoxetan-3-yl)ethanol
Substitution: Various substituted oxetane derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing oxetane rings.
Biology: Its unique structure may be explored for biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(3-Hydroxyoxetan-3-yl)acetaldehyde would depend on its specific application. In general, the reactivity of the aldehyde group and the strain in the oxetane ring make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved would vary based on the context of its use, whether in chemical reactions, biological systems, or material science.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Hydroxyoxetan-3-yl)ethanol: Similar structure but with a primary alcohol instead of an aldehyde group.
2-(3-Hydroxyoxetan-3-yl)acetic acid: Similar structure but with a carboxylic acid instead of an aldehyde group.
3-Hydroxyoxetane: Lacks the acetaldehyde group, simpler structure.
Uniqueness
2-(3-Hydroxyoxetan-3-yl)acetaldehyde is unique due to the presence of both an oxetane ring and an aldehyde group
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
2-(3-hydroxyoxetan-3-yl)acetaldehyde |
InChI |
InChI=1S/C5H8O3/c6-2-1-5(7)3-8-4-5/h2,7H,1,3-4H2 |
Clave InChI |
JIHTZSVYBQRMAG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CC=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


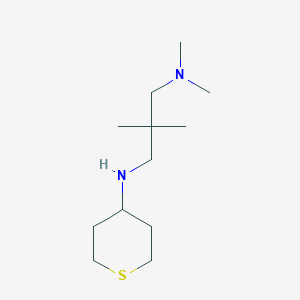
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)

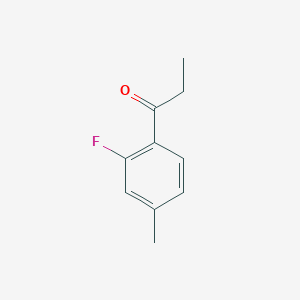
![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)

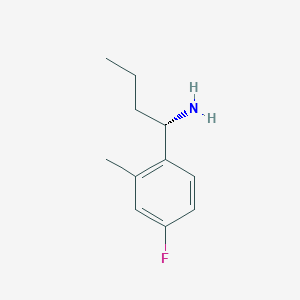
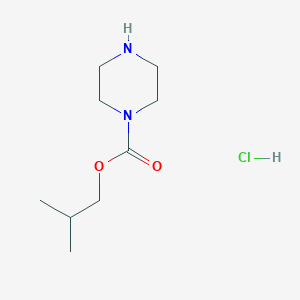

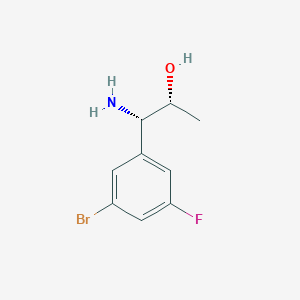
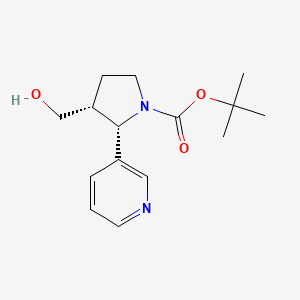
![Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-](/img/structure/B13030119.png)
![Methyl 1-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B13030124.png)
